An In-depth Technical Guide to the Chemical and Physical Properties of Indeno(1,2,3-cd)pyrene
An In-depth Technical Guide to the Chemical and Physical Properties of Indeno(1,2,3-cd)pyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indeno(1,2,3-cd)pyrene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1] Formed from the incomplete combustion of organic materials, it is a ubiquitous environmental contaminant found in air, water, and soil.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of Indeno(1,2,3-cd)pyrene, its metabolic activation, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental monitoring, toxicology, and drug development.
Chemical and Physical Properties
Indeno(1,2,3-cd)pyrene is a high molecular weight PAH consisting of a pyrene (B120774) molecule fused with an indene (B144670) group. It appears as yellow crystals and exhibits a greenish-yellow fluorescence.[3] Its planar structure and extensive electron delocalization contribute to its chemical stability and lipophilicity.
Identification
| Identifier | Value | Reference |
| Chemical Name | Indeno(1,2,3-cd)pyrene | [1] |
| CAS Number | 193-39-5 | [4] |
| Molecular Formula | C₂₂H₁₂ | [4] |
| Molecular Weight | 276.33 g/mol | [4] |
| Synonyms | o-Phenylenepyrene, 1,10-(1,2-Phenylene)pyrene | [4] |
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 164 °C | [1] |
| Boiling Point | 536 °C | [1] |
| Vapor Pressure | 1.01 x 10⁻¹⁰ mmHg at 25 °C | [5] |
| Water Solubility | 0.062 mg/L at 20 °C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 6.58 | [6] |
| Henry's Law Constant | 3.48 x 10⁻⁷ atm·m³/mol at 25 °C | [3] |
Metabolism and Toxicological Profile
Indeno(1,2,3-cd)pyrene is classified as a probable human carcinogen.[7] Its toxicity is primarily mediated through metabolic activation by the cytochrome P450 enzyme system.[1]
Metabolic Activation Pathway
The metabolic activation of Indeno(1,2,3-cd)pyrene involves a series of enzymatic reactions that convert the parent compound into reactive electrophilic metabolites. These metabolites can covalently bind to cellular macromolecules, such as DNA, to form adducts, which can lead to mutations and initiate carcinogenesis.[1][8] The primary pathway involves the formation of dihydrodiol epoxides.[5]
Experimental Protocols
Accurate detection and quantification of Indeno(1,2,3-cd)pyrene are crucial for assessing environmental contamination and human exposure. The following sections detail common experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of PAHs.
-
Sample Preparation: Extraction from the sample matrix (e.g., water, soil, biological tissues) is typically performed using liquid-liquid extraction or solid-phase extraction (SPE).[7][9]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: Fluorescence detection is preferred due to its high sensitivity and selectivity for PAHs. For Indeno(1,2,3-cd)pyrene, excitation and emission wavelengths are programmed according to its retention time for optimal detection.[9] A UV detector set at 254 nm can also be used.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of PAHs, offering excellent separation and definitive identification.
-
Sample Preparation: Similar to HPLC, sample extraction and cleanup are required. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for efficient extraction from complex matrices.[11]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used.[11]
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 320°C).
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of Indeno(1,2,3-cd)pyrene (m/z 276, 138).
-
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The UV-Vis spectrum of Indeno(1,2,3-cd)pyrene in a solvent like methanol (B129727) or cyclohexane (B81311) shows characteristic absorption bands. This technique is useful for preliminary identification and quantification at higher concentrations.
-
Fluorescence Spectroscopy: Indeno(1,2,3-cd)pyrene is fluorescent, and its excitation and emission spectra can be used for highly sensitive and selective quantification.[3] The fluorescence emission spectrum is characterized by several vibronic bands.[12]
Conclusion
Indeno(1,2,3-cd)pyrene is a carcinogenic PAH that poses a significant risk to human health and the environment. Understanding its chemical and physical properties, metabolic fate, and analytical determination is essential for risk assessment and management. The information and protocols provided in this technical guide offer a foundational resource for professionals working in related fields. Further research is needed to fully elucidate its mechanisms of toxicity and to develop more sensitive and rapid analytical methods.
References
- 1. Indeno(1,2,3-cd)pyrene - Wikipedia [en.wikipedia.org]
- 2. Polycyclic Aromatic Hydrocarbons: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indeno(1,2,3-cd)pyrene | C22H12 | CID 9131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolic transformation of indeno[1,2,3-cd]pyrene and toxicities of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weber.hu [weber.hu]
- 8. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 10. separationmethods.com [separationmethods.com]
- 11. gcms.cz [gcms.cz]
- 12. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
